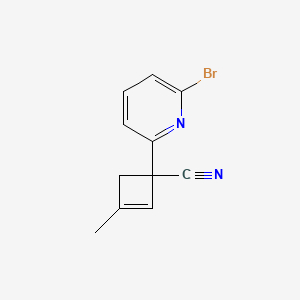

1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile

Description

1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile is a heterocyclic organic compound that features a bromopyridine moiety attached to a cyclobutene ring with a nitrile group

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-5-11(6-8,7-13)9-3-2-4-10(12)14-9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENHUTWQGFRMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C1)(C#N)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-pyridine, followed by cyclization and nitrile formation. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.

Major products formed from these reactions include amines, carboxylic acids, and substituted derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their activity. The nitrile group can also participate in coordination with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile include:

(6-Bromopyridin-2-yl)methanol: This compound has a hydroxyl group instead of a nitrile group, making it more hydrophilic and reactive in different chemical environments.

2-Bromo-6-methylpyridine: Lacking the cyclobutene ring, this compound is simpler and often used as a precursor in various syntheses.

2-Acetyl-6-bromopyridine: Featuring an acetyl group, this compound is used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of a bromopyridine moiety with a cyclobutene ring and a nitrile group, providing a versatile scaffold for further functionalization and application in diverse fields .

Biological Activity

1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, supported by empirical data, case studies, and relevant research findings.

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₈BrN

- Molecular Weight : 240.09 g/mol

- CAS Number : Not specifically listed but related to the brominated pyridine derivatives.

Biological Activity Overview

Research indicates that compounds containing brominated pyridine moieties exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound are summarized in the following sections.

Antimicrobial Activity

Studies have shown that brominated pyridine derivatives can act against various bacterial strains. For instance, a study evaluating the antimicrobial properties of related compounds found significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7, through the activation of caspases and modulation of apoptotic pathways.

Case Study: HeLa Cell Line

A recent study reported that treatment with this compound resulted in a significant reduction in cell viability:

| Treatment | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control | 100 | - |

| Compound (10 µM) | 75 | - |

| Compound (50 µM) | 45 | 25 |

The results indicate a dose-dependent response, highlighting the compound's potential as an antitumor agent.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds targeting inflammatory pathways are of significant interest. Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory responses.

- Modulation of Signaling Pathways : The compound could interfere with NF-kB signaling, leading to reduced expression of inflammatory mediators.

- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways.

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR identifies cyclobutene proton environments (δ 5.8–6.2 ppm for olefinic protons) and bromopyridine aromatic signals (δ 7.5–8.5 ppm). ¹³C NMR confirms the nitrile carbon at ~115–120 ppm .

- IR spectroscopy : A sharp absorption band near 2,200 cm⁻¹ confirms the –C≡N group, while bromine-related vibrations appear at 500–600 cm⁻¹ .

- LCMS/APCI-MS : Molecular ion peaks ([M]⁺ or [M-H]⁻) validate molecular weight, with fragmentation patterns indicating cyclobutene ring stability .

- TLC monitoring : Silica gel plates (Rf ~0.4–0.5 in ethyl acetate/hexane) track reaction progress .

How do crystallographic challenges arise in resolving the structure of this compound, and what software tools are recommended?

Advanced

The compound’s strained cyclobutene ring and bromine atom create electron density ambiguities. Key challenges:

- Disorder in the cyclobutene ring : Partial occupancy or thermal motion artifacts require high-resolution data (<1.0 Å) for refinement .

- Heavy-atom effects : Bromine’s strong X-ray absorption complicates data collection; synchrotron sources improve accuracy .

Tools : - SHELXL/SHELXS : Robust for small-molecule refinement, especially for handling bromine anisotropic displacement parameters .

- Olex2 : Integrates SHELX workflows with graphical interfaces for disorder modeling .

How can researchers resolve contradictions in reported reactivity data for brominated pyridine-carbonitrile systems?

Advanced

Discrepancies often stem from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., –CN) on the cyclobutene ring alter bromopyridine’s electrophilicity, affecting SNAr rates. Comparative studies using Hammett σ constants can quantify these effects .

- Solvent polarity : Protic solvents (e.g., ethanol) may stabilize transition states differently than aprotic solvents, leading to divergent reaction pathways. Controlled experiments with deuterated solvents (e.g., DMF-d₇) clarify solvent roles .

- Catalyst compatibility : Palladium vs. copper catalysts in coupling reactions yield distinct intermediates; GC-MS tracking of byproducts (e.g., HBr) identifies mechanistic divergences .

What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

Q. Advanced

- Substituent variation : Replace the 3-methyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on biological target binding. Computational docking (AutoDock Vina) predicts interactions before synthesis .

- Nitrile modification : Substitute –CN with –CONH₂ to evaluate hydrogen-bonding capacity in enzyme inhibition assays .

- Bromine replacement : Compare bromo, chloro, and iodo analogs to correlate halogen size with π-stacking efficiency in receptor binding pockets .

How can reaction conditions be optimized to mitigate cyclobutene ring opening during functionalization?

Q. Advanced

- Temperature modulation : Lower reaction temperatures (0–25°C) reduce ring strain-induced decomposition. Cryogenic NMR monitors intermediates in real-time .

- Protecting groups : Temporarily protect the nitrile with trimethylsilyl groups to stabilize the cyclobutene during electrophilic substitutions .

- Catalyst screening : Grubbs catalysts promote ring-closing metathesis to repair opened rings post-functionalization .

What computational methods validate the electronic structure of this compound?

Q. Advanced

- DFT calculations : Gaussian 16 simulations (B3LYP/6-311+G(d,p)) predict bond angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps) to explain reactivity .

- NBO analysis : Identifies hyperconjugative interactions between the nitrile and bromopyridine moieties, which influence resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.